molecular formula C16H15FN4OS B2828177 N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide CAS No. 1436148-99-0

N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide

Cat. No.: B2828177
CAS No.: 1436148-99-0
M. Wt: 330.38
InChI Key: JILRRLXSBXFOBQ-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiolane ring, a cyano group, and a pyrazole moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Thiolane Ring Formation: The thiolane ring is formed by reacting a suitable thiol with an alkene or alkyne under acidic or basic conditions.

    Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Final Coupling: The final step involves coupling the thiolane and pyrazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).

    Substitution: Electrophiles like bromine, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or acylated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Similar structure with a different substitution pattern on the pyrazole ring.

    N-(3-Cyanothiolan-3-YL)-2-[1-(4-chlorophenyl)pyrazol-3-YL]acetamide: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is unique due to the combination of its thiolane ring, cyano group, and fluorophenyl-pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-[1-(4-fluorophenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c17-12-1-3-14(4-2-12)21-7-5-13(20-21)9-15(22)19-16(10-18)6-8-23-11-16/h1-5,7H,6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILRRLXSBXFOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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